molecular formula C22H19N3O B12943609 N,N-Dimethyl-4-(4-phenoxyquinazolin-2-yl)aniline CAS No. 79916-51-1

N,N-Dimethyl-4-(4-phenoxyquinazolin-2-yl)aniline

Cat. No.: B12943609
CAS No.: 79916-51-1
M. Wt: 341.4 g/mol
InChI Key: FUZVMZFXKNHVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-4-(4-phenoxyquinazolin-2-yl)aniline is a chemical compound with the molecular formula C22H19N3O and a molecular weight of 341.40 g/mol It is known for its unique structure, which includes a quinazoline ring system substituted with a phenoxy group and an aniline moiety

Preparation Methods

. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N,N-Dimethyl-4-(4-phenoxyquinazolin-2-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of the quinazoline ring.

    Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride (NaH) and alkyl halides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N-Dimethyl-4-(4-phenoxyquinazolin-2-yl)aniline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(4-phenoxyquinazolin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The quinazoline ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of cellular processes such as signal transduction, gene expression, and cell proliferation. The phenoxy group may also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

N,N-Dimethyl-4-(4-phenoxyquinazolin-2-yl)aniline can be compared with other similar compounds, such as:

    N,N-Dimethyl-4-(4-phenylquinazolin-2-yl)aniline: This compound lacks the phenoxy group, which may result in different chemical and biological properties.

    N,N-Dimethyl-4-(4-methoxyquinazolin-2-yl)aniline: The presence of a methoxy group instead of a phenoxy group can alter the compound’s reactivity and interactions with molecular targets.

    N,N-Dimethyl-4-(4-chloroquinazolin-2-yl)aniline: The chloro group can influence the compound’s chemical stability and reactivity in substitution reactions.

This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

79916-51-1

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

N,N-dimethyl-4-(4-phenoxyquinazolin-2-yl)aniline

InChI

InChI=1S/C22H19N3O/c1-25(2)17-14-12-16(13-15-17)21-23-20-11-7-6-10-19(20)22(24-21)26-18-8-4-3-5-9-18/h3-15H,1-2H3

InChI Key

FUZVMZFXKNHVJY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.